molecular formula C11H13ClFNO2 B8390048 [2-(4-Chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester

[2-(4-Chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester

Cat. No. B8390048
M. Wt: 245.68 g/mol
InChI Key: BBMXWBDPVKXSJZ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using the same reaction procedure and workup as described in example 1, [2-(4-chloro-3-fluoro-phenyl)-ethyl]-carbamic acid ethyl ester (I-33c: 1.3 g, 5.30 mmol) in POCl3 (10 mL) was reacted with P2O5 (1.5 g, 10.60 mmol) at 110° C. for 1 hour to afford the crude product. Purification by column chromatography on silica gel (30% ethylacetate in hexane) afforded 150 mg of the product (14% yield).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
14%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([F:15])[CH:9]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>O=P(Cl)(Cl)Cl>[Cl:14][C:11]1[C:10]([F:15])=[C:9]2[C:8]([CH2:7][CH2:6][NH:5][C:4]2=[O:3])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)OC(NCCC1=CC(=C(C=C1)Cl)F)=O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction procedure
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (30% ethylacetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2CCNC(C2=C1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.